molecular formula C12H15N5O3S B5604639 N-cyclopropyl-2-ethoxy-5-(1H-tetrazol-1-yl)benzenesulfonamide

N-cyclopropyl-2-ethoxy-5-(1H-tetrazol-1-yl)benzenesulfonamide

Cat. No. B5604639
M. Wt: 309.35 g/mol
InChI Key: ZWXODUONYXSUBY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves multi-step chemical processes. For instance, a study on the synthesis and structural determination of a sulfonamide compound with a tetrazole group highlights the complexity of these processes. The compound was synthesized through a series of reactions and its structure confirmed by X-ray crystallography, demonstrating the typical steps involved in the synthesis of sulfonamide derivatives with tetrazole groups (Al-Hourani et al., 2016).

Molecular Structure Analysis

Molecular structure analysis, such as X-ray crystallography, provides critical insights into the arrangement of atoms within a molecule. For example, the crystal structure of certain tetrazole derivatives was determined, revealing the planarity of the tetrazole rings and the orientation of the aryl rings. This information is crucial for understanding the molecular geometry and potential reactive sites of sulfonamide derivatives (Al-Hourani et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving sulfonamide derivatives can lead to various biological activities. The study of different sulfonamides and their cyclooxygenase-2 inhibitory activities exemplifies the chemical reactivity and potential pharmaceutical applications of these compounds (Pal et al., 2003).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, including solubility, melting points, and crystal structure, are influenced by their molecular structure. For instance, the crystal structure and intermolecular interactions of a sulfonamide compound can affect its physical state and stability, as seen in studies analyzing these aspects through crystallography (Yıldız et al., 2010).

Chemical Properties Analysis

The chemical properties, such as reactivity with other molecules, acidity or basicity, and potential for forming hydrogen bonds, are crucial for the application and behavior of sulfonamide derivatives. Research on the synthesis and biological evaluation of pyrazole derivatives with a sulfonamide moiety highlights how chemical properties can influence biological activity and interaction with biological targets (Penning et al., 1997).

Future Directions

The future directions for the study of “N-cyclopropyl-2-ethoxy-5-(1H-tetrazol-1-yl)benzenesulfonamide” could include further investigation into its synthesis, molecular structure analysis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields could be explored. For instance, a study discussed the biological potential of indole derivatives, which could provide insights into potential future directions .

properties

IUPAC Name

N-cyclopropyl-2-ethoxy-5-(tetrazol-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O3S/c1-2-20-11-6-5-10(17-8-13-15-16-17)7-12(11)21(18,19)14-9-3-4-9/h5-9,14H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXODUONYXSUBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)N2C=NN=N2)S(=O)(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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